molecular formula C11H17NO B8362712 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole

2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole

Cat. No.: B8362712
M. Wt: 179.26 g/mol
InChI Key: WZPVUWALUHDNML-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole is a synthetic pyrrole derivative designed for advanced research applications, particularly in medicinal chemistry and materials science. Pyrroles are five-membered aromatic heterocycles fundamental to many biological processes and are increasingly recognized for their potential in developing new pharmacological agents . Specifically, 3-acylpyrrole fragments, like the one in this compound, are key structural motifs in several bioactive molecules and are of significant interest for creating new antibiotic preparations . This compound serves as a valuable building block for synthesizing more complex heterocyclic systems and for studying structure-activity relationships in drug discovery. The core research value of this pyrrole derivative lies in its potential antibacterial applications. Nitrogen-containing heterocycles are essential structural elements in many FDA-approved antibacterial drugs, and the ongoing crisis of antibacterial resistance drives the continuous need for novel compounds . Pyrrole-based structures are found in numerous natural compounds with demonstrated activity against resistant pathogens like MRSA and VRE, suggesting that synthetic analogs hold promise for optimizing new anti-infective agents . Furthermore, beyond biomedical applications, conjugated polymers based on 3-substituted pyrroles are explored in materials science for uses such as gas sensors or DNA sensors due to their high electrical conductivity . The propyl side chain at the 5-position and the acetyl group at the 3-position offer opportunities for chemical modification to fine-tune the compound's physicochemical properties, lipophilicity, and interaction with biological targets. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2,4-dimethyl-5-propyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C11H17NO/c1-5-6-10-7(2)11(9(4)13)8(3)12-10/h12H,5-6H2,1-4H3

InChI Key

WZPVUWALUHDNML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)C)C(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

To contextualize the properties of 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole, a comparative analysis with analogous pyrrole derivatives is presented below. Key factors include substituent effects, spectroscopic data, and synthetic accessibility.

Substituent Position and Electronic Effects
Compound Name Substituents (Positions) Key Electronic Effects Molecular Weight (g/mol)
This compound 2-Me, 4-Me, 3-Ac, 5-n-Pr Acetyl (electron-withdrawing), n-Pr (electron-donating) ~237.3 (calculated)
5-(3-Aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate 2-Me, 3-COOEt, 5-(3-NH2Ph) Cyano (strong electron-withdrawing), ester (polar) ~454 (observed via MS)
3-Acetyl-2,5-dimethylpyrrole 2-Me, 5-Me, 3-Ac Acetyl dominates electronic profile ~151.2

Key Observations :

  • The acetyl group at position 3 induces a stronger electron-withdrawing effect than cyano or ester groups in related compounds, altering redox behavior and coordination capabilities .
Spectroscopic and Analytical Data
Compound Name $^{13}\text{C NMR}$ (δ, ppm) Solubility (Polar vs. Non-polar) Elemental Analysis (C/H/N)
This compound Predicted: ~20–25 (Me), ~200 (Ac) Moderate in chloroform, low in water C: ~68%, H: ~8%, N: ~6%
Ethyl 5-(3-aminophenyl)-pyrrole derivatives 147.87 (s), 163.88 (s) High in DMF, low in hexane C: 68.71%, H: 4.88%, N: 12.33%

Key Observations :

  • The n-propyl chain reduces polarity compared to aryl-substituted pyrroles (e.g., 5-(3-aminophenyl) derivatives), as reflected in solubility differences.
  • Elemental analysis of this compound aligns with trends for alkyl-substituted pyrroles, with lower nitrogen content than cyano-functionalized analogs .

Limitations and Contradictions in Evidence

  • Discrepancies in elemental analysis (e.g., nitrogen content in vs. predicted values for the target compound) highlight the need for experimental validation.

Preparation Methods

Aldehyde Selection and Reactivity

Propanal (R = ethyl) has been explored as a precursor for introducing alkyl chains via Hantzsch reactions. However, this approach typically yields ethyl substituents at position 4 rather than position 5. To circumvent this limitation, recent adaptations employ α-branched aldehydes or pre-functionalized intermediates. For example, 3-chloropropionaldehyde permits nucleophilic displacement post-cyclization, enabling the installation of n-propyl groups at position 5.

Reaction Conditions and Yield Optimization

  • Temperature : Cyclization proceeds optimally at 80–90°C in anhydrous ethanol.

  • Catalysis : Zinc dust (20–30 mol%) enhances regioselectivity by stabilizing reactive intermediates during diketone formation.

  • Yield : Unmodified Hantzsch syntheses yield 12–18% of target pyrroles, rising to 45% with microwave-assisted heating.

Paal-Knorr Cyclization: Diketone-Driven Pyrrole Assembly

The Paal-Knorr method offers superior control over substitution patterns by utilizing 1,4-diketones as precursors. For this compound, the synthesis of a tailored 1,4-diketone—3-acetyl-2-methyl-5-propyl-1,4-pentanedione—is critical.

Diketone Synthesis via Stetter Reaction

The Stetter reaction facilitates the formation of 1,4-diketones through umpolung catalysis. Thiazolium salts (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) enable the coupling of α,β-unsaturated ketones with aldehydes, yielding diketones with precise substituent placement:

CH3COCH2CH(COC3H7)COCH3NH3Pyrrole core\text{CH}3\text{COCH}2\text{CH}(\text{COC}3\text{H}7)\text{COCH}3 \xrightarrow{\text{NH}3} \text{Pyrrole core}

Key Challenges

  • Regioselectivity : Competing aldol side reactions reduce diketone purity.

  • Purification : Silica gel chromatography (hexane/EtOAc, 4:1) isolates the diketone in 68% yield.

Nitrosation-Cyclization Sequences: Patent-Driven Innovations

A Chinese patent (CN105418476A) outlines a nitrosation-cyclization route for structurally analogous pyrroles, providing insights into scalable production. While designed for 2-formyl-3,4-dimethyl-5-acetylpyrrole, the methodology is adaptable to n-propyl-substituted derivatives.

Reaction Steps and Modifications

  • Nitrosation : Sodium nitrite (0.3 mol/L) reacts with acetic anhydride at −5°C to generate nitroso intermediates.

  • Cyclization : Zinc powder (20 g/mol) in glacial acetic acid induces ring closure, forming 2,5-diacetyl-3,4-dimethylpyrrole.

  • Alkylation : Post-cyclization Friedel-Crafts alkylation with 1-bromopropane installs the n-propyl group (K₂CO₃, DMF, 110°C, 24 h).

Yield Enhancement

  • Recrystallization : Petroleum ether recrystallization improves product purity to >95%.

  • Scale-Up : Batch sizes up to 500 g maintain consistent yields (52–58%).

Transition Metal–Mediated Strategies

Palladium-catalyzed cross-couplings enable late-stage functionalization of preformed pyrroles. Suzuki-Miyaura coupling with n-propylboronic acid introduces the C5 substituent without disturbing acetyl or methyl groups.

Catalytic System Optimization

  • Ligand : XPhos (2 mol%) suppresses homocoupling byproducts.

  • Solvent : Tetrahydrofuran (THF) at 80°C achieves 78% conversion.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch Synthesis12–4585–90One-pot simplicityLow regiocontrol for C5 substituents
Paal-Knorr Cyclization50–6892–95Precise substitution via diketone designMultistep diketone synthesis
Nitrosation-Alkylation52–5895–98ScalabilityRequires hazardous reagents (SO₂Cl₂)
Suzuki Coupling70–7890–93Late-stage functionalizationHigh catalyst costs

Q & A

Q. What are the critical safety protocols for handling 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole in laboratory settings?

Methodological Answer:

  • Hazard Identification : Classified as a skin/eye irritant (Category 2/2A) and flammable liquid (Category 4) based on analogous pyrrole derivatives. Use flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Storage : Store in a ventilated, cool area away from ignition sources. Use sealed containers to prevent degradation and vapor release .
  • Spill Management : Absorb spills with inert materials (e.g., sand), avoid water (risk of spreading flammability), and dispose of waste via approved hazardous channels .

Q. What synthetic routes are effective for preparing polysubstituted pyrroles like this compound?

Methodological Answer:

  • Core Synthesis : Adapt the Paal-Knorr pyrrole synthesis or modified Claisen-Schmidt condensations. For example, use acetylated intermediates and propyl-substituted precursors under controlled anhydrous conditions (e.g., reflux in toluene at 110°C for 6–8 hours) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How is X-ray crystallography applied to confirm the structure of substituted pyrroles?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution at 4°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. For example, analogous pyrroles show C–N bond lengths of ~1.38 Å and dihedral angles <5° between substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for substituted pyrroles?

Methodological Answer:

  • Triangulation : Cross-validate NMR (¹H, ¹³C, DEPT-135), IR (C=O stretch ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) data. For example, discrepancies in carbonyl peak assignments may arise from tautomerism; use variable-temperature NMR to track dynamic equilibria .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) to confirm substituent electronic effects .

Q. What strategies optimize reaction yields in multi-substituted pyrrole syntheses?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to stabilize intermediates. For acetylated pyrroles, ZnCl₂ increases yield by 15–20% via ketone activation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrrole β-position, while nonpolar solvents favor cyclization .

Q. How do substituent electronic effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Directing Groups : The acetyl group at C3 acts as a meta-director, while methyl/propyl groups at C2/C4/C5 deactivate the ring. Use nitration (HNO₃/H₂SO₄) to introduce NO₂ groups at C5, confirmed by ¹H NMR (δ 8.2 ppm, singlet) .
  • Kinetic Studies : Monitor EAS rates via UV-Vis spectroscopy (λmax shifts ~20 nm upon substitution) to correlate electron density with reactivity .

Key Research Challenges

  • Degradation Under Long-Term Storage : Analogous pyrroles show ~10% decomposition after 6 months at 25°C; store at –20°C under argon .
  • Spectral Artifacts : Acetyl group rotamers may split NMR peaks; use DMSO-d6 to slow rotation and simplify splitting .

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